![molecular formula C8H9ClN2O B1324283 Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride CAS No. 30489-62-4](/img/structure/B1324283.png)

Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

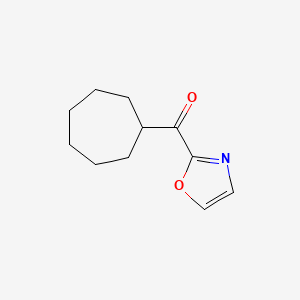

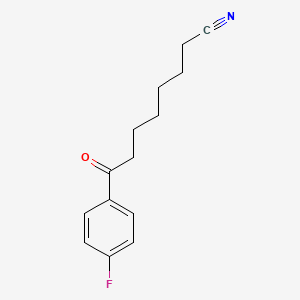

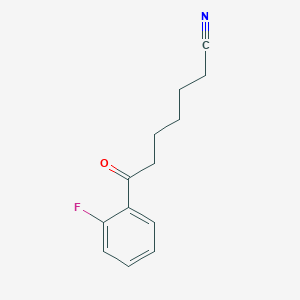

Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride is a chemical compound with the CAS Number: 30489-62-4 . It has a molecular weight of 184.62 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride, has been well studied in the past decade . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis

The IUPAC name of this compound is imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride . The InChI code is 1S/C8H8N2O.ClH/c11-6-7-5-9-8-3-1-2-4-10(7)8;/h1-5,11H,6H2;1H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various methods such as transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . These methods have been well-studied and are considered efficient for the synthesis of imidazo[1,2-a]pyridines .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride is a solid at room temperature . It has a molecular weight of 184.62 .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Receptor Ligand Activity

Imidazo[1,2-a]pyridine exhibits significant interest in medicinal chemistry due to its pharmacological properties. It has been studied for its role as an enzyme inhibitor and receptor ligand, showcasing its potential in developing therapeutic agents (Enguehard-Gueiffier & Gueiffier, 2007).

Synthesis and Functionalization for Medicinal Chemistry

The synthesis and functionalization of imidazo[1,2-a]pyridines, including the use of cost-effective catalysts and mild reaction conditions, are crucial for their pharmaceutical applications. Recent efforts in developing new methods for their synthesis are significant for enhancing their biological activity (Ravi & Adimurthy, 2017).

Broad Range of Medicinal Applications

This compound is recognized for its wide range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. Its broad scope has led to its representation in various marketed preparations, highlighting its importance in therapeutic agent development (Deep et al., 2016).

Anticancer Activities

Imidazo[1,2-a]pyridine has been identified as a biologically active moiety with potential anticancer properties. Its analogues have been used as lead molecules in clinical trials for novel anticancer agents, demonstrating its significance in cancer treatment research (Goel et al., 2016).

Synthesis of Polychlorinated Analogues

Research has also focused on synthesizing polychlorinated imidazo[1,2-a]pyridines as analogs of chlorinated benzimidazoles. These compounds have been synthesized through specific condensation processes, indicating their potential in chemical research (Gudmundsson et al., 1997).

Gastric Antisecretory and Cytoprotective Properties

Imidazo[1,2-a]pyridines have been explored as antiulcer agents, exhibiting gastric antisecretory and cytoprotective properties. Their mechanism may involve inhibition of the H+/K+-ATPase enzyme, a novel pathway differing from traditional antiulcer medications (Kaminski et al., 1985).

Antiviral Agents Synthesis

Studies have been conducted on the synthesis of imidazo[1,2-a]pyridines as antiviral agents. These include compounds with a thioether side chain, showing pronounced activity against various viruses and highlighting their potential in antiviral drug development (Gueiffier et al., 1998).

Safety And Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade because of its importance as a bioactive scaffold . Future research will likely continue to explore the synthesis and applications of these compounds .

Eigenschaften

IUPAC Name |

imidazo[1,2-a]pyridin-3-ylmethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O.ClH/c11-6-7-5-9-8-3-1-2-4-10(7)8;/h1-5,11H,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSCENNAYDRCCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629117 |

Source

|

| Record name | (Imidazo[1,2-a]pyridin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride | |

CAS RN |

30489-62-4 |

Source

|

| Record name | (Imidazo[1,2-a]pyridin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.